2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of an indole ring and a benzothiazole ring, which are connected through a thioether linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
A structurally similar compound was found to interact withStrictosidine Synthase , a key enzyme involved in the biosynthesis of monoterpenoid indole alkaloids
Mode of Action
The exact mode of action of this compound is currently unknown. The interaction of similar compounds with their targets often involves binding to the active site, leading to changes in the target’s conformation and activity . This can result in the modulation of downstream signaling pathways.
Biochemical Pathways
Given the potential interaction with strictosidine synthase, it may influence themonoterpenoid indole alkaloid biosynthesis pathway . This pathway is involved in the production of a variety of bioactive compounds, including several with therapeutic properties.
Pharmacokinetics
The compound’s predicted boiling point is383.0±37.0 °C , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.
Result of Action
A structurally similar compound was found to reduce inflammation and pro-inflammatory gene expression in arthritic rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is reacted with a suitable thiolating agent to introduce the thioether group at the 3-position of the indole ring.
Formation of the Benzothiazole Derivative: 6-methylbenzo[d]thiazole is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminothiophenol and a methyl-substituted benzaldehyde.
Coupling Reaction: The indole derivative and the benzothiazole derivative are coupled through an acylation reaction using acetic anhydride or a similar reagent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether linkage, resulting in the formation of the corresponding indole and benzothiazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Indole and benzothiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-((1-methyl-1H-indol-3-yl)thio)acetamide: Lacks the benzothiazole ring, making it less complex and potentially less active.
N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Lacks the indole ring, which may result in different biological activities.
2-((1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Similar structure but without the methyl group on the indole ring, which may affect its reactivity and biological properties.
Uniqueness
The presence of both the indole and benzothiazole rings in 2-((1-methyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide makes it unique compared to other similar compounds. This dual-ring structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-12-7-8-14-16(9-12)25-19(20-14)21-18(23)11-24-17-10-22(2)15-6-4-3-5-13(15)17/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPXCPKCBASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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